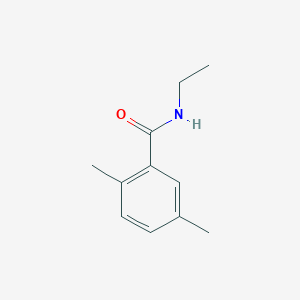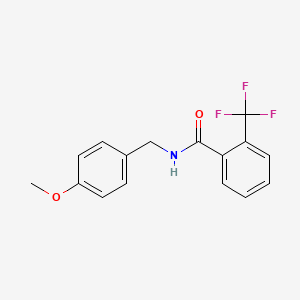![molecular formula C20H13ClN2O2 B5848414 3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research for its ability to specifically inhibit the activity of the epidermal growth factor receptor (EGFR). The EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
作用机制
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone is a small molecule inhibitor that specifically targets the ATP-binding site of the EGFR. It binds to the receptor with high affinity and prevents the receptor from being activated by its ligands, such as epidermal growth factor (EGF). This results in the inhibition of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit EGFR activity in various cell types and tissues. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells that overexpress EGFR. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress-induced damage.
实验室实验的优点和局限性
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone is a highly specific inhibitor of EGFR activity, which makes it a valuable tool for investigating the role of EGFR signaling in various cellular processes and diseases. Its small size and low molecular weight make it easy to use in vitro and in vivo. However, its high specificity can also be a limitation, as it may not be effective against other receptor tyrosine kinases that are involved in the same signaling pathways. In addition, this compound has a relatively short half-life, which may limit its effectiveness in long-term experiments.
未来方向
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone has been extensively used in scientific research, but there is still much to be learned about its mechanism of action and its potential therapeutic applications. Future research could focus on developing more potent and selective inhibitors of EGFR activity, as well as investigating the role of EGFR signaling in other diseases, such as autoimmune disorders and infectious diseases. In addition, future research could explore the potential use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness and reduce side effects.
合成方法
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with 4-chlorobenzaldehyde to form 4-(4-chlorophenoxy)benzaldehyde. This intermediate is then reacted with 2-aminobenzoic acid to form this compound. The final product can be purified through recrystallization or column chromatography.
科学研究应用
3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone has been extensively used in scientific research for its ability to specifically inhibit EGFR activity. EGFR signaling plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This compound has been used in numerous studies to investigate the role of EGFR signaling in cancer development and progression. It has also been used to study the role of EGFR signaling in other diseases, such as cardiovascular disease and neurological disorders.
属性
IUPAC Name |
3-[4-(4-chlorophenoxy)phenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-14-5-9-16(10-6-14)25-17-11-7-15(8-12-17)23-13-22-19-4-2-1-3-18(19)20(23)24/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRPXEAMCNBNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5848335.png)





![5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5848386.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5848391.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5848395.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5848402.png)

![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)

